N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide
Description
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure combining an oxazole ring, a piperidine ring, and a carboxamide group, which contributes to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4S/c1-4-12-13(10(2)22-17-12)16-14(19)18-7-5-6-11(8-18)9-23(20,21)15-3/h11,15H,4-9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTXDWDMQUENFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1NC(=O)N2CCCC(C2)CS(=O)(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an α-haloketone and a nitrile.
Piperidine Derivative Synthesis: The piperidine ring is often prepared through hydrogenation of pyridine derivatives or via cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the oxazole and piperidine derivatives through amide bond formation, typically using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).
Industrial Production Methods: Industrial synthesis may employ continuous flow chemistry to optimize reaction conditions and yield. This method enhances the scalability and efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, facilitated by reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide has several applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, influencing biological pathways.
Comparison with Similar Compounds
- N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-(methylsulfamoylmethyl)piperidine-1-carboxylate
- N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-(methylsulfamoylmethyl)piperidine-1-carbothioamide
Comparison:
- Structural Differences: The presence of different functional groups (e.g., carboxylate vs. carboxamide) can significantly alter the chemical reactivity and biological activity.
- Unique Features: The specific combination of the oxazole and piperidine rings in N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide provides a unique scaffold for drug design, offering distinct binding properties and biological effects compared to its analogs.
This comprehensive overview highlights the significance and versatility of this compound in various scientific fields
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